QL47

Kinase Inhibition BTK BMX

QL47 (QL-XII-47) is an irreversible, dual BTK/BMX inhibitor (BTK IC50 = 6.6–7 nM; BMX IC50 = 6.7 nM) that covalently targets Cys481. Unlike ibrutinib, QL47 drives proteasome-mediated degradation of BTK, yielding sustained signaling shutdown and superior apoptosis in B-cell lymphoma lines. Its clean selectivity profile (inactive against EGFR, ITK; no PI3K or Raf pathway interference) ensures target-specific phenotypes. Pair with the isosteric negative control QL47R for unambiguous target validation. Ideal for dissecting TEC-family kinase roles, probing BTK degradation mechanisms, and investigating ibrutinib-resistant disease models.

Molecular Formula C27H21N5O2
Molecular Weight 447.5 g/mol
CAS No. 1469988-75-7
Cat. No. B611972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQL47
CAS1469988-75-7
SynonymsQL47;  QL 47;  QL47. QL-XII-47
Molecular FormulaC27H21N5O2
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)C=CC(=O)N4C5=CC6=C(CCN6C(=O)C=C)C=C5
InChIInChI=1S/C27H21N5O2/c1-3-25(33)31-11-10-17-4-7-21(13-24(17)31)32-26(34)9-6-19-14-28-23-8-5-18(12-22(23)27(19)32)20-15-29-30(2)16-20/h3-9,12-16H,1,10-11H2,2H3
InChIKeyRTRNJQOBEOISFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





QL47 (CAS 1469988-75-7) – A Covalent BTK and BMX Kinase Inhibitor with Documented Selectivity and Antiproliferative Activity


QL47, also known as QL-XII-47, is a cell-permeable, tricyclic quinoline-acrylamide analog of BMX-IN-1 that functions as a potent, selective, and irreversible dual inhibitor of Bruton's Tyrosine Kinase (BTK) and Bone Marrow Kinase on Chromosome X (BMX). It covalently modifies Cys481 in the kinase hinge region of BTK [1]. QL47 is characterized by sub-nanomolar to low nanomolar biochemical potency against its primary targets (IC50 = 6.6 - 7 nM for BTK; 6.7 nM for BMX) and demonstrates broad kinome selectivity, showing minimal off-target activity when profiled against a panel of 456 protein kinases . Beyond kinase inhibition, QL47 uniquely promotes the proteasome-mediated degradation of the BTK protein, a mechanism not shared by all covalent BTK inhibitors, leading to sustained disruption of B-cell receptor signaling and potent antiproliferative effects in B-cell lymphoma models [1].

Why QL47 Cannot Be Casually Substituted with Ibrutinib or Other Common BTK Inhibitors


While several covalent BTK inhibitors share a common target and cysteine residue, their functional profiles are not interchangeable. QL47's differentiation is rooted in its unique combination of potent dual BTK/BMX inhibition, a pronounced ability to induce target protein degradation, and a distinct cellular efficacy profile that does not linearly correlate with biochemical IC50 values [1]. For instance, despite having a higher biochemical IC50 for BTK than ibrutinib, QL47 exhibits superior antiproliferative activity in multiple B-cell lymphoma cell lines and more effectively induces apoptotic markers . Furthermore, QL47's selectivity profile, particularly its inactivity against EGFR and ITK, and its lack of interference with the PI3K/mTOR and Raf/MEK/ERK pathways, distinguishes it from earlier-generation inhibitors and can critically impact experimental outcomes in signaling studies [2]. Simply put, substituting QL47 with another BTK inhibitor based on nominal target affinity alone will likely result in divergent and non-predictable cellular phenotypes.

Quantitative Differentiation of QL47 (CAS 1469988-75-7) Against Key Comparators in BTK Inhibitor Research


Dual BTK/BMX Inhibition with Nanomolar Potency vs. Single-Target or Less Potent Comparators

QL47 is a potent dual inhibitor of BTK and BMX, unlike many first-generation BTK inhibitors such as ibrutinib which are selective for BTK. QL47 inhibits BTK kinase activity with an IC50 of 6.6 nM and BMX with an IC50 of 6.7 nM, demonstrating essentially equipotent dual targeting . In contrast, ibrutinib (PCI-32765) is reported as a potent and selective BTK inhibitor with an IC50 of 0.46-0.5 nM but lacks this equipotent BMX activity . This dual inhibition profile is significant as BMX is implicated in certain B-cell malignancies and inflammatory processes, offering a potential advantage in specific disease models.

Kinase Inhibition BTK BMX Selectivity Profiling

Superior Antiproliferative Efficacy in B-Cell Lymphoma Cell Lines Compared to Ibrutinib, AVL-292, CGI-1746, and BMX-IN-1

Despite having a less potent biochemical IC50 against BTK, QL47 demonstrates significantly greater antiproliferative activity in B-cell lymphoma cell lines than several other BTK inhibitors, including ibrutinib, AVL-292 (spebrutinib), CGI-1746, and its structural analog BMX-IN-1 [1]. QL47 displayed two to three-digit nanomolar antiproliferative potency across a variety of multiple myeloma and lymphoma cell lines, whereas ibrutinib was less potent in all cell lines evaluated [2]. In a panel of 8 B-cell cancer cell lines, QL47 exhibited GI50 values ranging from 120 to 490 nM. It was 4.9-fold and 10.8-fold more potent than BMX-IN-1 in Ramos and U2932 cultures, respectively .

Antiproliferative Activity B-Cell Lymphoma GI50 Cellular Efficacy

Enhanced Induction of Apoptotic Markers (PARP and Caspase-3 Cleavage) Compared to Ibrutinib

QL47 is more effective than ibrutinib (PCI-32765) at inducing apoptosis in Ramos B-cell lymphoma cells, as measured by the cleavage of PARP and Caspase-3 . After an 8-hour treatment, QL47 induced these apoptotic markers at effective concentrations of less than 5 µM, whereas ibrutinib required concentrations greater than 10 µM to achieve a similar effect . This difference in functional potency further underscores the disconnect between QL47's biochemical IC50 and its cellular activity, likely due to its ability to induce BTK protein degradation in addition to kinase inhibition [1].

Apoptosis PARP Cleavage Caspase-3 Functional Efficacy

Unique Induction of BTK Protein Degradation vs. Reversible Inhibitors Like CGI-1746 and GDC-0834

QL47, as an irreversible covalent inhibitor, not only inhibits BTK kinase activity but also promotes the proteasome-mediated degradation of the BTK protein itself, a phenomenon not observed with reversible BTK inhibitors such as CGI-1746 and GDC-0834 [1]. In Ramos cells, QL47 induces pronounced degradation of BTK protein, which is associated with G1 cell cycle arrest [2]. This mechanism of action leads to a more sustained and complete blockade of B-cell receptor signaling compared to reversible inhibitors that merely occupy the ATP-binding pocket. The ability to induce target degradation is a key differentiator for QL47 within the broader class of BTK inhibitors.

Target Protein Degradation Covalent Inhibition BTK Degradation

Broad Kinome Selectivity with No Activity Against Key Off-Targets (EGFR, JAK3, ITK) vs. Less Selective Covalent Inhibitors

QL47 exhibits a remarkably clean selectivity profile when screened against a broad panel of kinases, a critical attribute for minimizing off-target effects in cellular studies. It displays no significant activity against EGFR, JAK3, BLK, TEC, or ITK, and does not affect the PI3K/mTOR and Raf/MEK/ERK signaling pathways . When profiled against a panel of 456 protein kinases in an affinity-based selectivity assay, potent inhibition was observed only for BTK [1]. Furthermore, QL47 is approximately 300-fold less potent against a Cys496Ser mutated BTK, confirming its specificity for the Cys481 residue [1]. This level of selectivity is a key differentiator from earlier, less selective covalent BTK inhibitors.

Kinase Selectivity Off-Target Profiling Chemical Proteomics

Isosteric Analog QL47R Serves as a Definitive Negative Control for BTK-Dependent Effects

A critical tool for interpreting QL47-based experiments is the availability of QL47R, an approximately isosteric analog of QL47 that does not inhibit the biochemical kinase activity of BTK at concentrations below 10 µM [1]. This compound provides a definitive negative control, allowing researchers to distinguish between on-target BTK-mediated effects and potential off-target or non-specific effects of the chemical scaffold. QL47R also does not display antiproliferative activity on B-cell lymphoma cell lines at concentrations below 10 µM, further validating its use as an inactive control [2]. The availability of such a well-characterized, structurally matched negative control is a significant advantage for the rigorous interpretation of QL47's biological activity and is not commonly available for all BTK inhibitors.

Negative Control Chemical Probe Isosteric Analog QL47R

Optimized Research Applications for QL47 Based on Its Differentiated Pharmacological Profile


Investigating BTK/BMX Crosstalk in B-Cell Malignancy and Inflammation Models

QL47's equipotent dual inhibition of BTK and BMX makes it the ideal tool for dissecting the overlapping and distinct roles of these TEC family kinases. Use QL47 to explore signaling networks where both kinases are implicated, such as in certain B-cell lymphomas or inflammatory conditions, a task for which selective BTK inhibitors like ibrutinib are insufficient .

Studying the Functional Consequences of BTK Protein Degradation vs. Kinase Inhibition

Employ QL47 as a chemical probe to induce and study the mechanisms and downstream effects of BTK protein degradation. Its unique ability to promote proteasome-mediated degradation of BTK, unlike reversible inhibitors (e.g., CGI-1746, GDC-0834) [1], allows researchers to compare the biological outcomes of sustained protein elimination versus transient catalytic inhibition in B-cell receptor signaling and cell cycle regulation [2].

High-Confidence Target Validation with a Matched Negative Control (QL47R)

For studies requiring unambiguous attribution of phenotype to on-target BTK inhibition, the QL47/QL47R pair provides a gold-standard experimental system. Use QL47R, the isosteric but inactive analog, to control for any off-target or scaffold-related effects [3]. This is particularly critical in complex cellular assays (e.g., proliferation, apoptosis, cytokine release) to ensure that observed effects are truly BTK-dependent.

Profiling Antiproliferative and Pro-Apoptotic Effects in Resistant B-Cell Lymphoma Models

Given its superior antiproliferative and pro-apoptotic efficacy compared to ibrutinib in multiple B-cell lymphoma cell lines [4], QL47 is a preferred compound for investigating mechanisms of resistance to first-line BTK inhibitors. Its potent induction of apoptosis markers (PARP/Caspase-3 cleavage) at lower concentrations makes it a robust positive control or lead compound for novel therapeutic strategies in aggressive or relapsed B-cell malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for QL47

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.